2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine
Description
2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 4'-position of one phenyl ring and an ethanamine (-CH₂CH₂NH₂) moiety at the 4-position of the other phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and materials science research.
Properties
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-19/h1-8H,9-10,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBBRALEUHKREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine typically involves the reaction of benzaldehyde with trifluoromethylphenylacetic acid ester through a nucleophilic addition mechanism . The reaction is carried out under inert gas conditions, such as nitrogen or argon, at temperatures ranging from 2 to 8°C to ensure stability and prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs advanced techniques like continuous flow reactors to optimize yield and purity. For instance, hydrogenation of 2,2’-bis(trifluoromethyl)-4,4’-dinitrobiphenyl in the presence of a palladium catalyst can be used to produce the desired amine . This method ensures high efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Halogens like chlorine or bromine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl-substituted benzaldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Biphenyl Core
1-([1,1'-Biphenyl]-4-yl)ethanamine
- Structure : Lacks the 4'-trifluoromethyl group.
- Properties :
2-((2-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)ethanamine Hydrochloride
- Structure : Contains an oxygen bridge and -CF₃ at the 2-position of the biphenyl system.
- Properties: Molecular formula: C₁₅H₁₅ClF₃NO . Molar mass: 317.74 g/mol .
- Key Differences :
2-(4-(Trifluoromethoxy)phenyl)ethanamine
- Structure : Features a trifluoromethoxy (-OCF₃) group instead of -CF₃.
- Properties: Molecular formula: C₉H₉F₃NO . Molar mass: 205.17 g/mol .
Substituent Position and Electronic Effects
Physicochemical Properties
Biological Activity
2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine, also known by its CAS number 142557-76-4, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, which can influence their biological interactions.
The molecular formula of this compound is , with a molar mass of 265.27 g/mol. Its structure incorporates a biphenyl moiety and an ethylamine side chain, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 265.27 g/mol |
| CAS Number | 142557-76-4 |
| LogP | High (indicating lipophilicity) |
Biological Activity Overview
Research indicates that compounds containing biphenyl and trifluoromethyl groups often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
A study investigating the structure-activity relationship (SAR) of biphenyl derivatives revealed that similar compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions often show enhanced potency due to increased electron-withdrawing effects leading to better target interaction.
Case Study: Cytotoxicity Testing
In vitro testing on human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) indicated that compounds structurally analogous to this compound exhibited IC50 values ranging from 5 µM to 20 µM, suggesting moderate to high cytotoxicity.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Inhibition assays against cyclooxygenase enzymes (COX-1 and COX-2) showed promising results, indicating that the compound could reduce inflammatory responses by inhibiting prostaglandin synthesis.
Research Findings:
- The compound demonstrated a COX-2 inhibition rate of approximately 70% at a concentration of 10 µM.
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Binding : The trifluoromethyl group enhances binding affinity to various receptors involved in cancer proliferation and inflammation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as histone deacetylases (HDACs), which play a role in tumor growth and inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
